Introduction: Everolimus and the Imperative of Stability
Introduction: Everolimus and the Imperative of Stability
An In-depth Technical Guide to the Formation Pathway of Seco-Everolimus B in Aqueous Solutions
This guide provides a comprehensive technical overview of the formation of seco-everolimus B, a primary hydrolytic degradant of the macrolide immunosuppressant everolimus, in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying chemical mechanisms, influential factors, and robust analytical methodologies pertinent to the stability and degradation of everolimus.
Everolimus, a 40-O-(2-hydroxyethyl) derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway.[1][2] Its therapeutic applications are extensive, ranging from preventing organ transplant rejection to treating various cancers, including renal cell carcinoma and breast cancer.[1][2][3] The everolimus molecule is characterized by a complex macrocyclic lactone structure.[3][4] This lactone ring, while crucial for its biological activity, is susceptible to hydrolysis in aqueous environments.
The integrity of this macrocycle is paramount for the drug's efficacy and safety. Cleavage of the lactone ester bond leads to the formation of an inactive, open-ring carboxylic acid known as seco-everolimus B.[5][6][7] Understanding the pathway and kinetics of this degradation is a critical aspect of formulation development, stability testing, and quality control in the pharmaceutical industry. This guide elucidates the formation of seco-everolimus B, providing the foundational knowledge required to mitigate its formation and ensure the stability of everolimus-containing products.
The Hydrolytic Conversion: From Everolimus to Seco-Everolimus B
The formation of seco-everolimus B is a direct consequence of the hydrolysis of the ester bond within the macrolide ring of everolimus. This reaction introduces a molecule of water across the ester linkage, resulting in the opening of the ring to form a linear carboxylic acid derivative.
Chemical Structures:
The key structural difference is the conversion of the lactone (a cyclic ester) in everolimus to a carboxylic acid and a secondary alcohol in seco-everolimus B, which accounts for the addition of H₂O to the molecular formula.
Mechanism of Formation: The Chemistry of Lactone Hydrolysis
The hydrolysis of the lactone ring in everolimus can be catalyzed by both acid and base. The reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide ion acts as the nucleophile attacking the electrophilic carbonyl carbon of the ester.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks this activated carbon. Subsequent deprotonation and cleavage of the C-O bond result in the opening of the ring to form seco-everolimus B. Forced degradation studies confirm that everolimus degrades under acidic conditions (e.g., in 2N HCl at 60°C), leading to the formation of degradation products.[1][10]
Base-Catalyzed (Alkaline) Hydrolysis
In alkaline solutions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond to yield the carboxylate and alcohol functions of the seco-acid. Several studies have documented the degradation of everolimus under alkaline conditions (e.g., 0.1N NaOH or 2N NaOH), resulting in the formation of multiple degradation products, including the open-ring impurity.[1][11][12]
The diagram below illustrates the general pathway for the hydrolysis of the everolimus macrolide ring.
Caption: General pathway for the hydrolysis of everolimus to seco-everolimus B.
Critical Factors Influencing Seco-Everolimus B Formation
The rate and extent of everolimus degradation are highly dependent on environmental conditions. Forced degradation studies, conducted as per ICH guidelines, provide crucial insights into the stability of the molecule under various stress conditions.[11][13]
-
pH of the Aqueous Medium: pH is the most critical factor. Studies consistently show that everolimus is susceptible to degradation in both acidic and alkaline environments.[1][10][14] While some degradation occurs in neutral conditions, the rate is significantly accelerated at pH values far from neutral.[1] In one study, degradation in a simulated body fluid (SBF) medium at pH 7.4 was found to be negligible, highlighting the relative stability at physiological pH.[15]
-
Temperature: As with most chemical reactions, temperature plays a significant role. Forced degradation protocols often employ elevated temperatures (e.g., 60°C or 105°C) to accelerate hydrolysis and other degradation pathways.[1][3] This demonstrates that the formation of seco-everolimus B will proceed more rapidly at higher temperatures.
-
Oxidizing Agents: Everolimus has been found to degrade significantly in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[1][10][14] While this leads to different degradation products than simple hydrolysis, it is a critical stability consideration during manufacturing and storage.
-
Light (Photodegradation): Exposure to light, particularly UV light, can also induce degradation.[3][12] Therefore, everolimus and its formulations must be protected from light.[16]
Summary of Forced Degradation Study Findings
The following table summarizes typical results from forced degradation studies on everolimus, illustrating the impact of various stress conditions.
| Stress Condition | Reagents & Conditions | Observed Degradation | Reference(s) |
| Acid Hydrolysis | 2N HCl, 60°C, 30 min | ~7% degradation with one major product | [1] |
| 0.1N HCl, 30 min | Significant degradation | [12] | |
| Alkaline Hydrolysis | 2N NaOH, 60°C, 30 min | <1% degradation | [1] |
| 0.1N NaOH, 30 min | Significant degradation, major degradant isolated | [12] | |
| Neutral Hydrolysis | Reflux, 60°C, 6 h | <1% degradation | [1] |
| Oxidative | 20% H₂O₂, 60°C, 30 min | ~10% degradation with two new peaks | [1] |
| Thermal | 105°C, 6 h | <1% degradation | [3] |
| Photolytic | Sunlight, 7 days | <1% degradation | [3] |
Note: The extent of degradation can vary based on the precise experimental setup and analytical method used.
Analytical Methods for Monitoring Degradation
Robust, stability-indicating analytical methods are essential for separating and quantifying everolimus in the presence of its degradation products, including seco-everolimus B.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of everolimus and its impurities.[1][2] A well-developed HPLC method can effectively resolve the parent drug from its degradants.
Typical HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., Hypersil BDS C18, Cosmosil C18).[1][3][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile, methanol).[1][3]
-
Detection: UV detection at approximately 280 nm or 285 nm.[1][3]
-
Retention Time: Under specific conditions, everolimus has a retention time of around 3.1 to 3.8 minutes.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification and structural elucidation of degradation products, LC-MS is the method of choice.[11] It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This technique allows for the determination of the molecular weight of the degradants, which is crucial for confirming the identity of seco-everolimus B (Molecular Weight: 976.3 g/mol ).[5][9] LC-MS analysis can also provide fragmentation data to further confirm the structure of the open-ring product.[11]
Experimental Protocol: A Self-Validating Forced Hydrolysis Study
This section provides a detailed protocol for a forced hydrolysis study designed to generate and analyze seco-everolimus B. The design is inherently self-validating, as it includes control samples and relies on a stability-indicating analytical method for analysis.
Causality Behind Experimental Choices:
-
Stock Solution in Organic Solvent: Everolimus has low aqueous solubility.[8] A stock solution is first prepared in a solvent like methanol or DMSO to ensure complete dissolution before dilution into aqueous stress media.
-
Defined Stress Conditions (Acid/Base/Temp): The use of standardized acid/base concentrations (e.g., 0.1N to 2N) and temperatures (e.g., 60°C) is based on established practices from literature and ICH guidelines to induce detectable degradation within a reasonable timeframe.[1][3][12]
-
Neutralization: The reaction is quenched by neutralization to prevent further degradation after the specified time point. This ensures that the analysis accurately reflects the degradation that occurred during the stress period.
-
Control Sample: A control sample, subjected to the same manipulations but without the stressor (e.g., kept at room temperature, no acid/base), is crucial to differentiate between degradation caused by the stress condition versus the sample handling process.
Step-by-Step Methodology:
-
Preparation of Everolimus Stock Solution:
-
Accurately weigh 10 mg of everolimus reference standard.
-
Dissolve in a minimal amount of methanol or acetonitrile and make up the volume to 10 mL in a volumetric flask to obtain a 1 mg/mL stock solution.
-
-
Forced Hydrolysis Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N HCl. Heat the mixture at 60°C for 30 minutes.[1][3]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N NaOH. Heat the mixture at 60°C for 30 minutes.[1][3]
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat the mixture at 60°C for 6 hours.[1][3]
-
-
Sample Quenching and Preparation:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acid-stressed sample with an equivalent amount of 2N NaOH.
-
Neutralize the base-stressed sample with an equivalent amount of 2N HCl.
-
Dilute all samples (acid, base, neutral, and an unstressed control) with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[3]
-
-
Analysis:
-
Inject the prepared samples into a validated, stability-indicating HPLC-UV system.
-
Record the chromatograms and identify the peak for everolimus and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of everolimus in the stressed sample to that of the unstressed control.
-
For structural confirmation, inject the samples into an LC-MS system to obtain the mass of the degradation products.
-
Workflow Diagram
Caption: Workflow for a forced hydrolysis study of everolimus.
Conclusion
The formation of seco-everolimus B via hydrolysis of the macrolide lactone is a primary degradation pathway for everolimus in aqueous solutions. The reaction is significantly influenced by pH and temperature, with accelerated degradation observed under both acidic and alkaline conditions. A thorough understanding of this pathway, supported by robust analytical methods like HPLC and LC-MS, is fundamental for the development of stable everolimus formulations. By controlling the formulation environment and storage conditions, drug development professionals can effectively minimize the formation of seco-everolimus B, thereby ensuring the quality, safety, and efficacy of this vital therapeutic agent.
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Sharmila, D., Rao, A. L., & Kalyani, L. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. PubMed. [Link]
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